molecular formula C17H14BrNO2 B2837675 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one CAS No. 897374-61-7

6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one

Cat. No. B2837675
CAS RN: 897374-61-7
M. Wt: 344.208
InChI Key: LBXRCDQFPJSLLO-UHFFFAOYSA-N
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Description

6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one, commonly referred to as 6-Bromo-1-MBQ, is a quinoline derivative with a wide range of applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.

Scientific Research Applications

Synthesis and Inhibitory Activity
6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one and its derivatives are synthesized through various chemical processes, including Negishi-type coupling reactions. These compounds have been studied for their inhibitory activities against steroid 5α-reductases, which play a crucial role in conditions like androgenetic alopecia and prostate diseases. The structure-activity relationship reveals that the activity and selectivity depend significantly on the heterocycle's features and the substituent's size (Baston, E., Palusczak, A., & Hartmann, R., 2000).

Regioselective Synthesis
The compound has also been utilized in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, showcasing its role in constructing complex quinoline derivatives through radical cyclization processes. This synthesis pathway highlights its versatility in organic synthesis, offering high yields and demonstrating the compound's utility in creating pharmacologically relevant structures (Majumdar, K., & Mukhopadhyay, P., 2003).

Antibacterial Activity
Research on derivatives of 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one, such as those involving chalcone synthesis and their cyclized products, has also been conducted. These studies include spectrofluorometric characterization and evaluation of antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents. The antibacterial activity, supported by quantum chemistry calculations, suggests these derivatives could serve as effective agents against various bacterial infections (Khan, S. A., 2017).

Environmental Benign Synthesis
Moreover, the synthesis of quinolin-2(1H)-one derivatives in ionic liquids has been explored, demonstrating an environmentally benign method that offers good yields, simplicity, and eco-friendliness. This method aligns with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (Liu Chang-chun, 2010).

Process Chemistry Improvements
The compound's role extends into process chemistry, where it serves as a key intermediate in drug discoveries. Through the introduction of telescoping processes and design of experiments, the synthesis route has been optimized to increase yield and maintain purity, underscoring its value in pharmaceutical manufacturing (Nishimura, K., & Saitoh, T., 2016).

properties

IUPAC Name

6-bromo-1-[(4-methoxyphenyl)methyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-21-15-6-2-12(3-7-15)11-19-16-8-5-14(18)10-13(16)4-9-17(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXRCDQFPJSLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromoquinolin-2(1H)-one (2 g, 8.92 mmol) in DMF (20 mL) was added NaH (0.26 g, 10.7 mmol) at 0° C. After stirring for 30 min, 1-(chloromethyl)-4-methoxybenzene (1.67 g, 10.7 mmol) was added and the resulting reaction mixture was stirred at RT overnight. The reaction mixture was diluted with water and the precipitate was filtered, washed with water and dried. The crude product was purified by flash chromatography on silica gel using hexane/ethyl acetate to give 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one as yellow solid (2.4 g, 80%). 1HNMR: 400 MHz, DMSO-d6: δ 3.70 (s, 3H), 5.43 (s, 2H), 6.78 (d, J=9.60 Hz, 1H), 6.87 (dd, J=2.00, 6.40 Hz, 2H), 7.14 (d, J=8.80 Hz, 2H), 7.38 (d, J=8.80 Hz, 1H), 7.66 (dd, J=2.40, 8.80 Hz, 1H), 7.94 (d, J=−8.40 Hz, 1H), 8.01 (d, J=2.40 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Bromoquinolin-2(1H)-one (4.0 g, 18 mmol), 4-methoxybenzyl chloride (3.6 g, 23 mmol), and tetrabutylammonium bromide (1.2 g, 3.6 mmol) were dissolved in PhMe (200 mL) and then KOH (powder, 1.8 g, 32 mmol) was added into the reaction mixture. The reaction mixture was stirred at RT for 4 h, then poured into H2O and extracted with EtOAc (3×50 mL). The organic layer was washed with H2O, dried (Na2SO4), and concentrated. Trituration with hexane, followed by collection of the solids yielded 1-(4-methoxybenzyl)-6-bromoquinolin-2(1H)-one (5.4 g, 87% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.70 (d, J=2.4 Hz, 1H), 7.66 (d, J=9.6 Hz, 1H), 7.52 (dd, J=2.0, and 8.8 Hz, 1H), 7.19 (d, J=9.2 Hz, 1H), 7.16 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 6.83 (d, J=9.4 Hz, 1H), 5.48 (brs, 2H), 3.78 (s, 3H), 1.36 (s, 12H); LC-MS (EI) m/z: 344.0 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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